Chloroacetic acid-2-13C

説明

Chloroacetic acid-2-13C is a stable, isotopically labeled form of chloroacetic acid (CAA) that has been used in scientific research for over a decade. It is a versatile compound that has been used in a variety of applications, including biochemical and physiological studies, as well as in laboratory experiments.

科学的研究の応用

Environmental Monitoring and Remediation

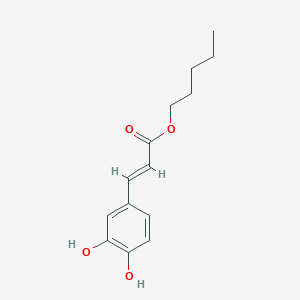

Analysis of Herbicide Toxicity : Chlorinated acetic acids, like 2,4-Dichlorophenoxyacetic acid (2,4-D), have been extensively studied for their environmental impact, particularly in terms of toxicity and mutagenicity. These studies contribute to understanding the ecological risks associated with the use of chlorinated herbicides and inform remediation strategies to mitigate their effects on non-target species and water systems (Zuanazzi, Ghisi, & Oliveira, 2020).

Environmental Distribution of Trichloroacetic Acid : Research on trichloroacetic acid, a related chlorinated acetic acid, highlights its widespread distribution in the environment, including forest soils and aquatic systems. This research underscores the need for effective environmental monitoring and the development of strategies for reducing the release of chlorinated compounds into ecosystems (Mcculloch, 2002).

Clinical and Biomedical Research

Use of Stable Isotopes in Clinical Research : Stable isotopes, including 13C-labelled compounds, play a crucial role in clinical research by providing safe and non-invasive methods for studying metabolic pathways, diagnosing diseases, and investigating the pharmacokinetics of drugs. The use of 13C-labelled chloroacetic acid derivatives could potentially extend to these areas, offering insights into biochemical processes and therapeutic mechanisms (Halliday & Rennie, 1982).

Pharmacokinetic Models for Chlorinated Solvents : Physiologically based pharmacokinetic (PBPK) models for trichloroethylene and its metabolites, including trichloroacetic acid, illustrate the complex metabolism of chlorinated solvents in the body. Such models are instrumental in assessing health risks, understanding the mechanisms of action, and guiding therapeutic interventions for exposure to chlorinated compounds (Fisher, 2000).

Safety and Hazards

Chloroacetic acid-2-13C is classified as an extremely hazardous substance . It is toxic when ingested, inhaled, or absorbed through the skin . It is also combustible and corrosive . Safety precautions include avoiding contact with skin, eyes, or clothing, and not eating, drinking, or smoking when using this product .

作用機序

Target of Action

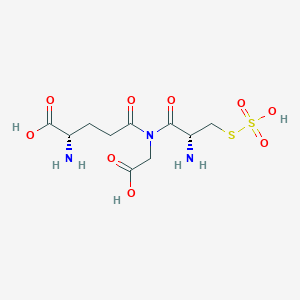

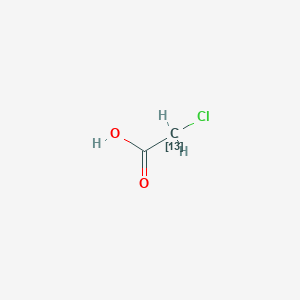

Chloroacetic Acid-2-13C is a chemical compound with the linear formula Cl13CH2CO2H

Biochemical Pathways

One study mentions that carboxymethyl chitosan derivatives, which can be synthesized using chloroacetic acid, have been used in various biomedical applications, suggesting that this compound may indirectly influence several biochemical pathways .

Pharmacokinetics

The compound’s physical properties such as its solid form, melting point of 60-63 °c, boiling point of 189 °c, and density of 1596 g/mL can influence its pharmacokinetic behavior.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity can be affected by factors such as pH and temperature. Moreover, its safety information indicates that it is classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Acute 1, and Skin Corr. 1B , suggesting that it should be handled with care to prevent environmental contamination.

特性

IUPAC Name |

2-chloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCAUTSVDIKZOP-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583924 | |

| Record name | Chloro(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-47-2 | |

| Record name | Chloro(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1633-47-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。